molecular formula C17H18N4S B3134291 2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine CAS No. 400078-65-1

2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine

Cat. No.: B3134291
CAS No.: 400078-65-1
M. Wt: 310.4 g/mol
InChI Key: BJFWLHONJOCAKR-UHFFFAOYSA-N
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Description

2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine, commonly referred to as PBTZ169, is a benzothiazine derivative known for its therapeutic potential in treating various bacterial, fungal, and viral infections. This compound has garnered significant attention in the scientific community due to its broad-spectrum antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines in high yields. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial properties against various bacterial, fungal, and viral pathogens.

    Medicine: Potential therapeutic agent for treating infections.

    Industry: Utilized in the development of new antimicrobial agents and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine involves the inhibition of key enzymes and pathways essential for microbial survival. The compound targets bacterial cell wall synthesis, leading to cell lysis and death. Additionally, it interferes with fungal and viral replication processes, making it a potent broad-spectrum antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant.

    Benzothiazine derivatives: Other benzothiazine compounds with similar antimicrobial properties.

Uniqueness

2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine stands out due to its broad-spectrum antimicrobial activity and potential therapeutic applications. Its unique structure allows it to target multiple microbial pathways, making it a versatile and effective compound in the fight against infections.

Properties

IUPAC Name

2-(4-pyridin-2-ylpiperazin-1-yl)-4H-3,1-benzothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S/c1-2-6-15-14(5-1)13-22-17(19-15)21-11-9-20(10-12-21)16-7-3-4-8-18-16/h1-8H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFWLHONJOCAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC4=CC=CC=C4CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine
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2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine
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2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine
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2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine
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2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine
Reactant of Route 6
2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine

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